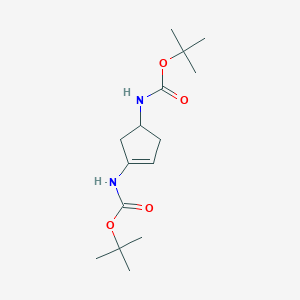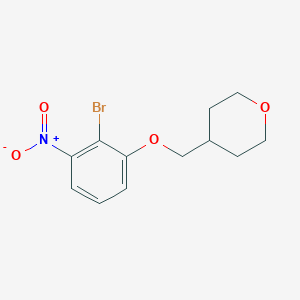
4-((2-Bromo-3-nitrophenoxy)methyl)tetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Bromo-3-nitrophenoxy)methyl)tetrahydro-2H-pyran is a heterocyclic organic compound with the molecular formula C11H12BrNO4. It is characterized by the presence of a bromine atom and a nitro group attached to a phenoxy moiety, which is further linked to a tetrahydro-2H-pyran ring.
Métodos De Preparación
The synthesis of 4-((2-Bromo-3-nitrophenoxy)methyl)tetrahydro-2H-pyran typically involves the reaction of 2-bromo-3-nitrophenol with tetrahydro-2H-pyran-4-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
4-((2-Bromo-3-nitrophenoxy)methyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound is susceptible to nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The phenoxy moiety can undergo oxidation reactions to form quinone derivatives under specific conditions.
Common reagents and conditions used in these reactions include bases like potassium carbonate, reducing agents like hydrogen gas or tin(II) chloride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-((2-Bromo-3-nitrophenoxy)methyl)tetrahydro-2H-pyran has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-((2-Bromo-3-nitrophenoxy)methyl)tetrahydro-2H-pyran is not well-documented due to the lack of extensive research on its biological activity. it is believed that the compound may interact with specific molecular targets and pathways, leading to its observed effects. Further research is needed to elucidate the exact mechanism of action.
Comparación Con Compuestos Similares
4-((2-Bromo-3-nitrophenoxy)methyl)tetrahydro-2H-pyran can be compared with similar compounds such as:
4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran: This compound has a similar structure but with the nitro group positioned differently on the phenoxy ring.
2-(Bromomethyl)tetrahydro-2H-pyran: This compound lacks the nitro group and has a simpler structure.
4-(Bromomethyl)tetrahydro-2H-pyran: Similar to the previous compound but with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C12H14BrNO4 |
|---|---|
Peso molecular |
316.15 g/mol |
Nombre IUPAC |
4-[(2-bromo-3-nitrophenoxy)methyl]oxane |
InChI |
InChI=1S/C12H14BrNO4/c13-12-10(14(15)16)2-1-3-11(12)18-8-9-4-6-17-7-5-9/h1-3,9H,4-8H2 |
Clave InChI |
IGLKETXEXRIMGF-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1COC2=CC=CC(=C2Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dihydro-4,9-dimethoxy-7,7-bis(trifluoromethyl)-5H-furo-[3,2-G]-chromene-5-one](/img/structure/B13720281.png)
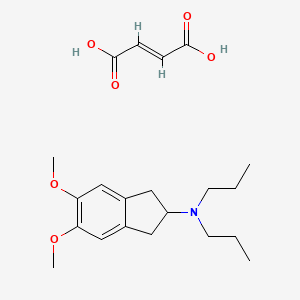
![4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720286.png)
![2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide . HCl](/img/structure/B13720301.png)

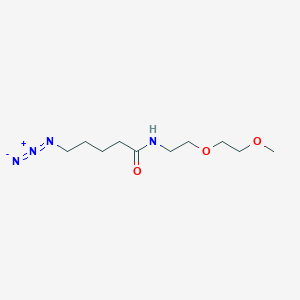
![[4-(4-Aminobenzyloxy)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720317.png)
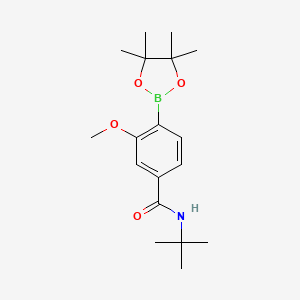
![Tris[(2,2,6,6-tetramethyl-5-oxo-3-hepten-3-yl)oxy]manganese](/img/structure/B13720322.png)
![B-[5-amino-2-(hydroxymethyl)phenyl]boronic acid hydrochloride](/img/structure/B13720332.png)
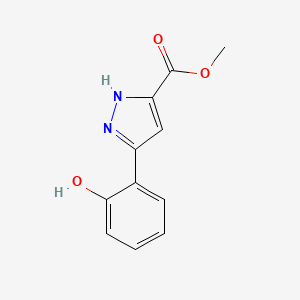
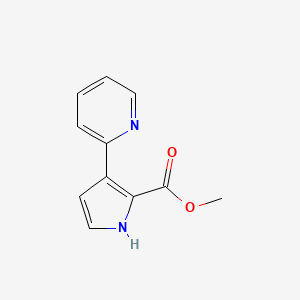
![2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol](/img/structure/B13720351.png)
